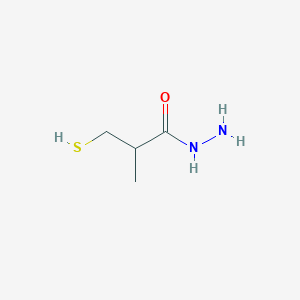
3-Mercapto-2-methylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercapto-2-methylpropanehydrazide is an organic compound that contains both a thiol group (-SH) and a hydrazide group (-NH-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-2-methylpropanehydrazide typically involves the reaction of 3-mercapto-2-methylpropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Mercapto-2-methylpropanoic acid+Hydrazine→this compound+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as mixing, heating, and purification to obtain the compound in high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-2-methylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides
Reduction: Amines
Substitution: Alkylated thiols
Scientific Research Applications
3-Mercapto-2-methylpropanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Mercapto-2-methylpropanehydrazide involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The hydrazide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Mercapto-2-methylpropanoic acid
- 3-Mercapto-2-methylpentan-1-ol
- 3-Mercapto-1,2,4-triazole derivatives
Uniqueness
3-Mercapto-2-methylpropanehydrazide is unique due to the presence of both thiol and hydrazide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C4H10N2OS |
|---|---|
Molecular Weight |
134.20 g/mol |
IUPAC Name |
2-methyl-3-sulfanylpropanehydrazide |
InChI |
InChI=1S/C4H10N2OS/c1-3(2-8)4(7)6-5/h3,8H,2,5H2,1H3,(H,6,7) |
InChI Key |
JJIGRTDWGXYMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


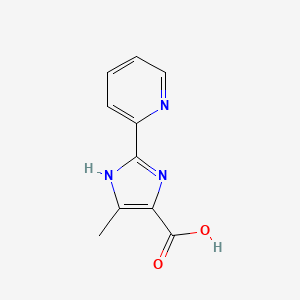




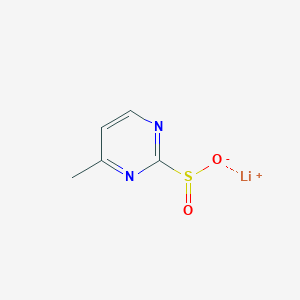



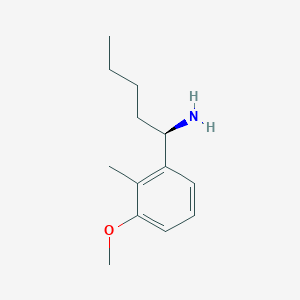

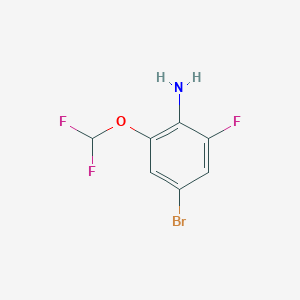

![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)
